An In-Depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Structure, Properties, and Synthesis
Section 1: Executive Overview
This technical guide provides a comprehensive analysis of 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemistry and drug development. As a derivative of the tetrahydroquinoline scaffold, this molecule possesses a unique combination of structural features—a fused aromatic system, a cyclic ketone, a secondary amine, and a carboxylic acid—that make it a versatile building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, predictive spectroscopic signature, plausible synthetic workflows, and potential applications, serving as a foundational resource for researchers in the field.
Section 2: The Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinolone and its reduced form, tetrahydroquinoline, represent a class of bicyclic nitrogen-containing heterocycles that are central to the development of numerous pharmaceuticals.[1] The initial discovery of nalidixic acid in 1962 unveiled the potent antibacterial properties of the 4-quinolone core, leading to the development of entire generations of fluoroquinolone antibiotics that are indispensable in modern medicine.[1][2][3]
Beyond their antibacterial prowess, quinolone-based structures exhibit an astonishingly broad range of biological activities, including antimalarial, anticancer, anti-HIV, and antifungal properties.[1][4] The partially saturated 1,2,3,4-tetrahydroquinoline (THQ) core provides a three-dimensional geometry that is often favored for optimal interaction with biological targets, compared to its planar quinoline counterpart.[5] The incorporation of a 4-oxo (ketone) group and an 8-carboxylic acid moiety, as seen in the title compound, introduces key hydrogen bond donors/acceptors and a metal-chelating motif, features known to be critical for the mechanism of action in many quinolone-based drugs.[3] This makes 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid a scaffold of high strategic value for library synthesis and lead optimization campaigns.
Section 3: Molecular Profile and Physicochemical Properties
A precise understanding of a molecule's identity and physical characteristics is paramount for its application in research and development.
Nomenclature and Chemical Identifiers:
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Systematic IUPAC Name: 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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CAS Number: 869340-54-5[6]
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Molecular Formula: C₁₀H₉NO₃
Chemical Structure and Key Functional Groups:
The molecule's structure is characterized by a dihydropyridinone ring fused to a benzene ring, with a carboxylic acid substituent at the C8 position. The key functional groups—a secondary amine, an aromatic carboxylic acid, and a ketone—are highlighted in the diagram below. This trifunctional nature allows for selective chemical modifications at multiple sites, enabling the exploration of a diverse chemical space.
Caption: Key functional moieties of the target molecule.
Physicochemical Data Summary:
Experimental data for this specific molecule is not widely published. The following table includes predicted values and data from structurally similar compounds to provide a reasonable estimate of its properties. Researchers are advised to perform experimental validation.
| Property | Value | Source / Comment |
| Molecular Weight | 191.18 g/mol | Calculated[7][8] |
| Physical Form | Solid (Predicted) | Based on similar structures[9] |
| Melting Point | >162 °C (Predicted) | Analog 1,2,3,4-tetrahydroquinoline-8-carboxylic acid melts at 162 °C The 4-oxo group likely increases this value. |
| Boiling Point | >370 °C (Predicted) | Analog 1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a predicted BP of 371 °C[10] |
| pKa | ~3-4 (Carboxylic Acid), ~4-5 (Amine conjugate acid) | Estimated based on benzoic acid and aniline derivatives. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and aqueous base. | Predicted based on functional groups. |
| XLogP3 | ~1.5 - 2.0 (Predicted) | Estimated based on analogs. |
Section 4: Spectroscopic Characterization - A Predictive Analysis
Structural confirmation is a critical step following synthesis. Based on the known structure, the following spectroscopic signatures are anticipated for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
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¹H NMR Spectroscopy:
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Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~7.0-8.0 ppm), likely appearing as doublets or triplets, corresponding to the protons at C5, C6, and C7.
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NH Proton (1H): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, corresponding to the secondary amine proton.
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Aliphatic Protons (4H): The protons on C2 and C3 form two adjacent methylene groups. They are expected in the ~2.5-3.5 ppm range. The C3 protons will likely appear as a triplet, coupled to the C2 protons. The C2 protons, adjacent to the nitrogen, will also likely be a triplet.
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Carboxylic Acid Proton (1H): A very broad singlet far downfield (>10 ppm), often not observed without specific experimental conditions.
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¹³C NMR Spectroscopy:
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Carbonyl Carbons (2C): Two signals in the downfield region (~165-195 ppm). The ketone carbon (C4) is expected around ~190 ppm, while the carboxylic acid carbon (C=O) will be closer to ~170 ppm.
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Aromatic Carbons (6C): Six distinct signals in the ~115-150 ppm range.
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Aliphatic Carbons (2C): Two signals in the upfield region (~20-50 ppm) corresponding to C2 and C3.
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FT-IR Spectroscopy:
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O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.
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N-H Stretch: A moderate, sharp peak around ~3300-3400 cm⁻¹.
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C=O Stretches: Two distinct and strong absorptions. The ketonic carbonyl (C4) is expected around 1680 cm⁻¹, and the carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹.
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C=C Stretches: Peaks in the ~1500-1600 cm⁻¹ region corresponding to the aromatic ring.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A clear peak at m/z = 191, corresponding to the molecular weight of the compound.
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Key Fragments: Expect fragmentation patterns corresponding to the loss of H₂O (m/z = 173), COOH (m/z = 146), and other characteristic cleavages of the heterocyclic ring system.
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Section 5: Synthesis and Purification Workflow
While multiple synthetic routes to the tetrahydroquinoline core exist[11][12], a practical approach to 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be envisioned through a domino reaction involving an appropriately substituted aniline derivative. The following represents a plausible and robust experimental protocol.
Conceptual Strategy: Domino Michael Addition-Cyclization
The core logic is to react 2-amino-6-carboxy-phenylacetylene with an α,β-unsaturated carbonyl compound. This strategy leverages a sequence of reactions in a single pot, which is efficient and reduces waste. An alternative, more classical approach is the intramolecular Friedel-Crafts acylation of an N-protected 3-(2-carboxyanilino)propanoic acid derivative.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Synthesis of 3-(2-Carboxyanilino)propanoic Acid.
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To a solution of 2-aminobenzoic acid (anthranilic acid) (1 eq.) in ethanol, add acrylic acid (1.2 eq.).
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Reflux the mixture for 12-18 hours. The causality here is a conjugate addition (Michael addition) of the aniline nitrogen to the acrylic acid acceptor. Ethanol serves as a polar protic solvent suitable for this transformation.
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Monitor the reaction by TLC until the starting aniline is consumed.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.
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Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation).
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Place the crude 3-(2-carboxyanilino)propanoic acid from Step 1 into a round-bottom flask under an inert argon atmosphere. An inert atmosphere is crucial to prevent side reactions at the high temperatures required.
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Add polyphosphoric acid (PPA) or Eaton's reagent (10 eq. by weight) as the cyclizing and dehydrating agent. These agents are highly effective for promoting intramolecular acylation onto the aromatic ring.
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Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours.
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Cool the reaction to ~80 °C and carefully quench by pouring it onto crushed ice with stirring.
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Adjust the pH to ~5-6 with a saturated sodium bicarbonate solution. The target molecule should precipitate.
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Isolate the crude solid by vacuum filtration.
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Step 3: Purification.
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The primary validation of purity is a sharp melting point and clean NMR/MS spectra.
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Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or acetic acid. Recrystallization is a robust method for purifying crystalline organic solids by leveraging differences in solubility at different temperatures.
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Wash the purified crystals with cold diethyl ether and dry under vacuum to yield the final product.
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Synthesis and Purification Workflow Diagram
Caption: A plausible workflow for synthesis and purification.
Section 6: Potential Applications in Drug Discovery
4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is not an end-product but a strategic starting point. Its value lies in its potential as a scaffold for creating libraries of more complex molecules.
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Antibacterial Agents: The core structure is reminiscent of quinolone antibiotics. The carboxylic acid at position 8 can be modified, and substituents can be added to the nitrogen at position 1 or the aromatic ring to modulate antibacterial activity and spectrum.
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Anticancer Agents: Many kinase inhibitors incorporate a heterocyclic core. The N-H group can be functionalized to introduce side chains designed to interact with specific pockets in enzyme active sites.
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Antiviral Compounds: The quinolone-3-carboxylic acid scaffold is present in the approved HIV integrase inhibitor Elvitegravir.[1] The subject molecule, as an isomer, provides a template for designing new integrase or polymerase inhibitors.[4]
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Coordination Chemistry: The keto-carboxyl arrangement is an excellent bidentate ligand for metal ions.[3] This can be exploited to develop metal-based drugs or sensors.
Section 7: Safety and Handling
No specific toxicology data for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is available. However, based on related structures like 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid, appropriate precautions must be taken.[9]
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General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Health Hazards (Presumed): May be harmful if swallowed or inhaled.[9] Causes skin and serious eye irritation.[9] May cause respiratory irritation.[9]
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First Aid:
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Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
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-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 8: Conclusion
4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a strategically important heterocyclic compound that merges the proven therapeutic potential of the quinolone scaffold with a trifunctional handle for synthetic diversification. Its combination of a rigid bicyclic core, hydrogen bonding motifs, and a metal-chelating site makes it an attractive starting point for developing next-generation therapeutics. This guide provides the foundational chemical, physical, and synthetic knowledge required for researchers to effectively utilize this promising molecule in their drug discovery and development programs.
Section 9: References
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Chemical Substance Information. (n.d.). 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. Retrieved from Google Search.
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Musiol, R. (2017). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from Google Search.
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Al-Trawneh, S. A. (2022). Quinolone: a versatile therapeutic compound class. Future Journal of Pharmaceutical Sciences, 8(1), 58.
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El-Sayed, M. A. A. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6614.
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El-Gendy, M. A., & El-Sherbeny, M. A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. IntechOpen.
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Javaid, M. I., & Ali, M. (2023). Quinolone antibiotics and their applications in metal complexes: An update. Results in Chemistry, 5, 100826.
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Echemi. (n.d.). 1,2,3,4-tetrahydro-quinoline-8-carboxylic acid. Retrieved from Google Search.
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Reddy, C. R., & Grée, R. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11774-11815.
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LookChem. (n.d.). Cas 569344-28-1, 1,2,3,4-TETRAHYDRO-2-OXO-QUINOLINE-8-CARBOXYLIC ACID. Retrieved from Google Search.
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ChemicalBook. (n.d.). 1,2,3,4-tetrahydro-quinoline-8-carboxylic acid. Retrieved from Google Search.
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PubChem. (n.d.). 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
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Benchchem. (n.d.). 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Retrieved from Google Search.
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from Google Search.
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PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from Google Search.
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Jansa, P., & Macháček, V. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 72(5), 659-674.
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NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from NIST WebBook.
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Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
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